1-Ethyl-4-iodo-1H-imidazole
Description
Properties
IUPAC Name |
1-ethyl-4-iodoimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAIWQFKZWNINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination of 1-Ethylimidazole
This method involves direct electrophilic iodination of 1-ethylimidazole. While no explicit literature details this exact process, analogous protocols for iodinating imidazole derivatives provide a foundational framework.
Reaction Conditions :
-
Iodination : A mixture of 1-ethylimidazole, iodine (I₂), and an oxidizing agent (e.g., H₂O₂ or NaOCl) in an alkaline aqueous medium at 60–100°C.
-
Mechanism : The reaction proceeds via electrophilic aromatic substitution, where iodine is activated by the oxidizing agent to form I⁺, which attacks the electron-rich C4 position of the imidazole ring.
Optimization Insights :
-
Temperature : Elevated temperatures (80–90°C) enhance reaction rates but may increase diiodination byproducts.
-
Iodine Stoichiometry : A 1:2 molar ratio of imidazole to iodine minimizes residual starting material while mitigating polyiodination.
Example Protocol :
-
Combine 1-ethylimidazole (10 mmol), iodine (20 mmol), and NaOH (40 mmol) in water.
-
Stir at 80°C for 3–6 hours.
-
Neutralize with HCl, filter, and recrystallize to isolate 1-ethyl-4-iodo-1H-imidazole.
Alkylation of 4-Iodo-1H-imidazole
This two-step approach first synthesizes 4-iodo-1H-imidazole, followed by N-ethylation.
Step 1: Synthesis of 4-Iodo-1H-imidazole
-
React imidazole with iodine (1:2.8 molar ratio) in aqueous NaOH at 80–90°C to form 4,5-diiodo-1H-imidazole.
-
Deiodinate using sodium sulfite (Na₂SO₃) in DMF/water at 100°C to yield 4-iodo-1H-imidazole.
Data Table 1: Iodination and Deiodination Parameters
Step 2: N-Ethylation of 4-Iodo-1H-imidazole
Adapted from pyrazole alkylation methodologies:
-
Dissolve 4-iodo-1H-imidazole (10 mmol) in DMF.
-
Add K₂CO₃ (12 mmol) and ethyl iodide (11 mmol).
-
Stir at room temperature for 17 hours.
-
Extract with ethyl acetate, concentrate, and recrystallize.
Yield : ~80% (estimated from analogous methylations).
Comparative Analysis of Methods
Table 2: Method Comparison
Key Findings :
-
Direct Iodination offers higher efficiency but risks over-iodination without stringent temperature control.
-
Alkylation Route provides better regioselectivity but involves multi-step purification.
Industrial Production Considerations
Chemical Reactions Analysis
1-Ethyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.
Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
1-Ethyl-4-iodo-1H-imidazole is utilized as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug development. Notably, it has been involved in synthesizing compounds with potential anticancer activities and other therapeutic effects.
Case Study: Antitumor Activity
A study published in Molecules highlighted the synthesis of novel imidazole derivatives that exhibited significant antiproliferative activity against cancer cell lines. The derivatives were designed using this compound as a scaffold, demonstrating its role in developing effective antitumor agents .
Biological Studies
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. This interaction can lead to significant biological effects, such as antimicrobial and anti-inflammatory activities.
Mechanism of Action
Imidazole derivatives are known to affect multiple biochemical pathways. For instance, they may inhibit enzyme activity or modulate receptor functions, contributing to their therapeutic potential. The presence of the iodine atom enhances the compound's reactivity and binding affinity to biological targets.
Chemical Synthesis
Intermediate for Complex Organic Molecules
In synthetic organic chemistry, this compound serves as an intermediate for constructing more complex molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the synthesis of diverse chemical entities.
Material Science
Development of Advanced Materials
The compound is being explored for its potential use in material science, particularly in developing polymers and catalysts. Imidazole derivatives are known for their ability to form coordination complexes with metals, making them suitable candidates for catalysis applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. In chemical reactions, the ethyl and iodine substituents can direct the reactivity of the imidazole ring, facilitating various transformations .
Comparison with Similar Compounds
Comparison with Similar Imidazole Derivatives
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Iodine vs. Nitro Substituents : The iodine atom in this compound increases molecular weight and polarizability, favoring halogen bonding in drug design. In contrast, nitro groups (e.g., in 1-Ethyl-2-methyl-4-nitro-1H-imidazole) introduce strong electron-withdrawing effects, enhancing reactivity in reduction or nucleophilic substitution reactions .
- Solubility : The oily nature of this compound suggests higher lipophilicity compared to solid esters (e.g., Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate), which have polar ester groups improving aqueous solubility .
Biological Activity
Overview
1-Ethyl-4-iodo-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. The specific substitutions at the first and fourth positions—an ethyl group and an iodine atom, respectively—impart unique chemical properties that are of significant interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative efficacy against similar compounds.
Target Interactions
this compound exhibits a variety of biological activities through its interactions with enzymes and receptors. The iodine atom enhances its binding affinity via halogen bonding, while the ethyl group influences the compound's lipophilicity and membrane permeability, facilitating cellular uptake.
Biochemical Pathways
The compound is known to affect several biochemical pathways, leading to various pharmacological effects such as:
- Antitumor Activity : Induces apoptosis in cancer cells by modulating protein expressions related to cell survival (e.g., increasing Bax and decreasing Bcl-2) .
- Antimicrobial Properties : Exhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
Biological Activities
This compound has been reported to possess a wide range of biological activities:
Antitumor Studies
A recent study evaluated the pro-apoptotic activity of this compound derivatives in vitro. The compound demonstrated a significant increase in apoptosis rates in HeLa cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . The results indicated a 68.2% apoptosis rate at optimal concentrations, suggesting its potential as a novel antitumor agent.
Antimicrobial Efficacy
In antimicrobial assessments, various derivatives of imidazoles were synthesized and tested for their effectiveness against common pathogens. This compound showed considerable inhibition zones against E. coli and B. subtilis, highlighting its potential utility in treating bacterial infections .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other imidazole derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Ethylimidazole | Lacks iodine; lower reactivity | Moderate antibacterial properties |
| 4-Iodoimidazole | Lacks ethyl group; different lipophilicity | Enhanced antifungal activity |
| 1-Methyl-4-iodo-1H-imidazole | Similar structure but with methyl group | Comparable antitumor activity but less selective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-4-iodo-1H-imidazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A one-pot tandem reaction strategy using palladium or nickel catalysts (e.g., Raney nickel) can minimize side reactions like dehalogenation. For example, substituting Pd/C with Raney nickel avoids aryl dechlorination, improving yields up to 92% . Temperature control (45°C) and alkaline conditions (NaOH in ethanol) are critical for cyclization steps. Purification via column chromatography (e.g., ethyl acetate/hexane) ensures high purity .
Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethyl and iodo groups). For instance, the ethyl group’s methyl protons appear at δ ~1.2–1.5 ppm, while the imidazole ring protons resonate between δ 7.0–8.5 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion at m/z 251.00 for C₆H₈IN₂).
- X-ray crystallography : Use SHELXL (SHELX suite) for structure refinement. Mercury software (Cambridge Crystallographic Data Centre) visualizes crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .
Q. What challenges arise in achieving high purity during synthesis, and how can purification techniques be optimized?
- Methodological Answer : Byproducts from incomplete cyclization or halogen exchange (e.g., iodide → chloride) require rigorous purification. Flash chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) effectively separates impurities. Recrystallization in ethanol/water mixtures further enhances purity .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound derivatives to biological targets like EGFR?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using EGFR’s crystal structure (PDB ID: 1M17). Set grid parameters to encompass the ATP-binding pocket (center coordinates: x=15.4, y=53.2, z=30.1). Analyze binding poses for hydrogen bonds between the imidazole nitrogen and Met793 backbone. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties like logP (<3) and bioavailability .
Q. How can discrepancies between experimental and computational crystallographic data be resolved?
- Methodological Answer : Use SHELXL to refine experimental data (e.g., resolving twinning or disorder). Compare computed (DFT-optimized) and experimental bond lengths/angles in Mercury. Deviations >0.05 Å may indicate crystal packing effects. Validate via Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–I⋯π contacts) .
Q. What in vitro assays evaluate the cytotoxic effects of this compound derivatives?
- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include controls (e.g., cisplatin) and test concentrations (1–100 μM). For mechanistic studies, flow cytometry (Annexin V/PI staining) detects apoptosis, while Western blotting quantifies caspase-3 activation .
Q. How does substituent variation (e.g., iodine vs. bromine) impact the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄. Iodo derivatives typically react faster than bromo analogs (e.g., 85% vs. 60% yield in aryl boronic acid coupling). Monitor via LC-MS and optimize conditions (e.g., K₂CO₃ base, DMF solvent, 80°C) .
Data Contradiction Analysis
Q. How should conflicting results in catalytic hydrogenation yields be addressed?
- Methodological Answer : Contradictions often arise from catalyst choice (e.g., Pd/C vs. Raney nickel). Pd/C may cause dehalogenation, reducing yields, while Raney nickel preserves the iodine substituent. Validate via LC-MS to track intermediates and byproducts. Replicate reactions under inert atmospheres to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
